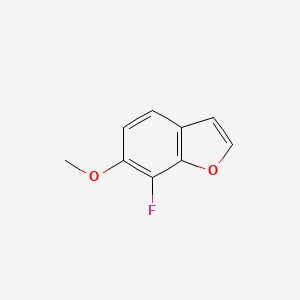

7-Fluoro-6-methoxybenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FO2 |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

7-fluoro-6-methoxy-1-benzofuran |

InChI |

InChI=1S/C9H7FO2/c1-11-7-3-2-6-4-5-12-9(6)8(7)10/h2-5H,1H3 |

InChI Key |

SHZRAXPZTXVVIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CO2)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 7 Fluoro 6 Methoxybenzofuran and Analogs

Retrosynthetic Analysis for 7-Fluoro-6-methoxybenzofuran

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the furan (B31954) ring, revealing key precursors.

A logical retrosynthetic approach would involve the disconnection of the O1–C2 and C3–C3a bonds of the furan ring. This strategy points to a substituted phenol (B47542) and a two-carbon synthon as the primary building blocks. The target molecule, This compound (I) , can be retrosynthetically disconnected via an intramolecular cyclization pathway. This leads to an intermediate like the (Z)-2-bromovinyl ether (II) . This intermediate can be formed from the reaction of a suitably protected 2-bromo-3-fluoro-4-methoxyphenol (III) with an acetylene (B1199291) equivalent. Alternatively, disconnection can lead back to 3-fluoro-4-methoxyphenol (B50614) (IV) and a suitable C2-synthon, which could be introduced via various classical or modern synthetic methods discussed in the following sections.

Figure 1: Plausible Retrosynthetic Pathway for this compound

This analysis highlights that the core challenge lies in the regioselective construction of the substituted benzene (B151609) ring and the subsequent formation of the furan ring.

Classical and Modern Synthetic Approaches to Substituted Benzofuran (B130515) Systems

The synthesis of the benzofuran nucleus can be achieved through a variety of intramolecular and intermolecular cyclization reactions. mdpi.com These methods range from classical condensation reactions to modern transition-metal-catalyzed processes.

The formation of the furan ring fused to a benzene core is the key step in any benzofuran synthesis. This is typically achieved by forming one or two key bonds through cyclization.

Intramolecular condensation reactions represent a classic and effective method for synthesizing the benzofuran scaffold. These reactions often involve the cyclization of a precursor that already contains the necessary atoms for the furan ring.

One notable method is the acid-catalyzed cyclization of α-aryloxy ketones. For instance, phenacyl phenyl ethers can undergo condensation using polyphosphoric acid (PPA) in xylene to form 2-arylbenzofurans. jocpr.com Similarly, 2-(2-Methoxyaryl)-1-arylethanone derivatives can be cyclized using hydroiodic acid in acetic acid. jocpr.com

A more recent, transition-metal-free approach involves the intramolecular arylogous nitroaldol (Henry) reaction. rsc.orgrsc.org This base-mediated strategy utilizes ortho-heteroatom-substituted aryl aldehydes or ketones and 2-nitrobenzyl halides. The reaction proceeds via O- or N-benzylation followed by the intramolecular condensation to yield 2-(2-nitroaryl)benzofuran derivatives in high yields. rsc.orgrsc.org A strong electron-withdrawing group, such as a nitro group, on the benzyl (B1604629) moiety is crucial for driving the final condensation step. rsc.org

Another classical approach is the Perkin reaction, which historically was the first synthesis of benzofuran itself, starting from coumarin. jocpr.com A related method involves the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenone, which can be promoted by low-valent titanium in a McMurry-type reaction. jocpr.com

Transition metal catalysis has become an indispensable tool for constructing benzofuran systems due to its high efficiency, functional group tolerance, and ability to create complex molecules. nih.gov Palladium, copper, rhodium, and iridium are among the most commonly used metals. nih.govresearchgate.netorganic-chemistry.org

A prevalent strategy is the palladium- and copper-cocatalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to furnish the benzofuran derivatives. nih.gov The use of a copper co-catalyst is often essential for achieving high yields in this transformation. nih.gov A one-pot synthesis based on this principle involves the coupling of (trimethylsilyl)acetylene with iodoarenes, followed by desilylation and subsequent coupling with a 2-iodophenol (B132878). researchgate.net

Palladium-catalyzed C-H bond functionalization offers an atom-economical route. For example, phenols can react with bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular C-H activation and cyclization to afford 2-substituted benzofurans. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation has also been employed effectively. In a notable example, N-phenoxyacetamides react with propargyl alcohols in a redox-neutral process. researchgate.netacs.org The reaction's outcome can be controlled by the solvent; low-polarity solvents favor the formation of benzofurans, while high-polarity solvents lead to chalcones. researchgate.net This method relies on dual directing groups to achieve high regioselectivity. researchgate.netacs.org

Iridium catalysts have been used for the cyclodehydration of α-aryloxy ketones to produce multisubstituted benzofurans under mild conditions. organic-chemistry.org

The table below summarizes various transition metal-catalyzed approaches to benzofuran synthesis.

| Catalytic System | Starting Materials | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pd(PPh3)2Cl2 / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Intramolecular Cyclization | Substituted Benzofurans | nih.gov |

| Pd(OAc)2 | Phenols, Bromoalkynes | Addition / Intramolecular C-H Functionalization | 2-Substituted Benzofurans | organic-chemistry.org |

| Rh(III) Complex | N-Phenoxyacetamides, Propargyl Alcohols | C-H Activation / Annulation | Substituted Benzofurans | researchgate.netacs.org |

| [Cp*IrCl2]2 / AgSbF6 / Cu(OAc)2 | α-Aryloxy Ketones | Cyclodehydration | Multisubstituted Benzofurans | organic-chemistry.org |

| CuI / KOH | 2-Fluorophenylacetylene derivatives | Hydration / Annulation | Substituted Benzofurans | mdpi.com |

An efficient and modern approach for synthesizing complex benzofuran derivatives involves a tandem or cascade cyclization mediated by 4-Dimethylaminopyridine (DMAP). dntb.gov.uamdpi.com This strategy has been successfully applied to the synthesis of aminobenzofuran spiro-derivatives. nih.govresearchgate.net

The reaction utilizes ortho-hydroxy α-aminosulfones as key substrates, which react with electrophilic partners like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. mdpi.comnih.gov The process is typically carried out at room temperature in a solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) with DMAP acting as a base and catalyst. mdpi.comresearchgate.net This protocol is noted for its high efficiency, with yields often exceeding 85-95%, and its robust scalability to the gram scale. dntb.gov.uanih.gov The reaction cascade establishes a stable platform for creating diverse 3-aminobenzofuran derivatives. nih.govresearchgate.net

| Substrates | Mediator/Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| ortho-Hydroxy α-aminosulfones, 2-Bromo-1,3-indandione | DMAP | DCE, Room Temp. | Aminobenzofuran spiroindanone derivatives | >95% | mdpi.com |

| ortho-Hydroxy α-aminosulfones, 5-Bromo-1,3-dimethylbarbituric acid | DMAP | DCE, Room Temp. | Aminobenzofuran spirobarbituric acid derivatives | >85% | dntb.gov.uanih.gov |

Beyond constructing the core benzofuran ring, the regioselective introduction of functional groups onto the pre-formed scaffold is critical for synthesizing specific target molecules like this compound. C-H functionalization has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized starting materials. researchgate.net

The challenge in functionalizing the benzene portion of the benzofuran ring lies in the similar reactivity of the C4, C5, C6, and C7 C-H bonds. nih.gov To overcome this, directing groups are often employed to guide a metal catalyst to a specific position. For instance, a pivaloyl-directing group at the C3 position of an indole (B1671886) (a related heterocyclic system) has been used to achieve regioselective C4-arylation with palladium catalysis. nih.gov

In the context of benzofurans, direct C-H arylation has been demonstrated at the C4 and C7 positions using aryl bromides in a one-pot reaction. nih.gov The strategic placement of directing groups on the benzofuran core can steer functionalization to otherwise inaccessible positions. For example, a rhodium(III)-catalyzed C-H functionalization of N-phenoxyacetamides utilizes the acetamide (B32628) group to direct the reaction, enabling the synthesis of diverse frameworks. researchgate.netacs.org

For a target like this compound, a strategy could involve starting with 6-methoxybenzofuran (B1631075) and then regioselectively introducing a fluorine atom at the C7 position. This would likely require a directed ortho-metalation approach or an electrophilic fluorination reaction where the electronic properties of the methoxy (B1213986) group and the benzofuran ring system direct the incoming electrophile to the C7 position.

Synthetic Routes to Fluorinated Benzofurans

The incorporation of fluorine into the benzofuran skeleton can be achieved through various synthetic strategies, broadly categorized into electrophilic and nucleophilic fluorination approaches. Additionally, novel cross-coupling methods have emerged for the synthesis of functionalized fluorobenzofurans.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). This method is particularly useful for the late-stage introduction of fluorine into a pre-formed benzofuran ring. A variety of electrophilic fluorinating reagents have been developed to tame the high reactivity of elemental fluorine, making the reactions more manageable and selective. acs.orgnih.gov

Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.orgnih.govwikipedia.org For instance, the direct fluorination at the 7-position of a benzofuran ring can be achieved with regioselective control using reagents like NFSI. The reaction mechanism is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process, although the exact mechanism can be substrate-dependent. wikipedia.org

A general approach involves the lithiation of the benzofuran at the desired position, followed by quenching with an electrophilic fluorine source like NFSI. ucc.ie This has been demonstrated for the direct incorporation of fluorine into the 2-position of a benzofuran. ucc.ie Radical fluorination using reagents like silver(II) fluoride (B91410) (AgF₂) in acetonitrile (B52724) has also been reported as a mild method for the fluorination of heterocycles, including benzofurans. chemrxiv.org

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Chemical Structure |

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF |

| Selectfluor® | F-TEDA-BF₄ | C₇H₁₄B₂ClF₂N₂ |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF |

Nucleophilic Fluorination Strategies

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion (F⁻). This approach is often employed in the construction of the fluorinated benzene ring prior to the formation of the furan ring. For example, intramolecular nucleophilic displacement of a fluorine atom by an oxygen nucleophile is a key step in the synthesis of 4,5,6,7-tetrafluorobenzofurans from pentafluorobenzyl ketones. ucc.ie

Another strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a chlorine atom, with a fluoride source. This reaction is particularly effective when the leaving group is activated by adjacent electron-withdrawing groups. A tandem SNAr-cyclocondensation strategy has been developed for the synthesis of fluorinated 3-aminobenzofurans. rsc.org This involves the reaction of polyfluorinated benzonitriles with α-hydroxy carbonyl compounds. rsc.org

Radiofluorination, a crucial technique for the synthesis of positron emission tomography (PET) tracers, often utilizes nucleophilic substitution with [¹⁸F]fluoride. nih.gov A method for the nucleophilic ¹⁸F-fluorination of aniline-derived N-arylsydnones has been developed, which can be applied to the synthesis of [¹⁸F]fluoroarenes, including benzofuran derivatives. nih.gov

Acid-Mediated Intermolecular C-F/C-H Cross-Coupling Reactions of 2-Fluorobenzofurans

A novel, transition-metal-free method for the synthesis of 2-arylbenzofurans has been developed through an acid-mediated intermolecular C-F/C-H cross-coupling reaction. rsc.org In this approach, 2-fluorobenzofurans react with arenes in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to yield 2-arylbenzofurans. rsc.orgrsc.org

The proposed mechanism involves the protonation of the 2-fluorobenzofuran to generate an α-fluorine-stabilized carbocation as a key intermediate. rsc.org This is followed by a Friedel-Crafts-type C-C bond formation between the carbocation and the arene, and subsequent elimination of hydrogen fluoride to afford the 2-arylbenzofuran product. rsc.org This methodology has been successfully applied to the synthesis of bioactive 2-arylbenzofuran natural products. rsc.org

In a related approach, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids provides an efficient route to 2-arylbenzofurans via C-F bond activation. nih.govbeilstein-journals.orgresearchgate.net The reaction is believed to proceed through the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination. nih.govbeilstein-journals.org

Synthetic Routes to Methoxylated Benzofurans

The synthesis of methoxylated benzofurans often starts from appropriately substituted phenols or salicylaldehydes. For instance, vanillin (B372448) can serve as a starting material for the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde. jocpr.com The process involves the reaction of vanillin with propargyl bromide to form a propargyl ether, which then undergoes a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran (B1664563) ring. jocpr.com

Another common method is the Rap-Stoermer condensation reaction, which has been used to synthesize a series of methoxy-substituted 2-benzoyl-1-benzofurans. nih.gov Palladium-catalyzed coupling reactions, such as the Sonogashira coupling of an iodovanillin with a terminal alkyne, are also employed to construct the benzofuran core. rsc.org

A one-pot microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran has been reported, highlighting the use of modern synthetic techniques to improve efficiency. mdpi.com This method involves the reaction of 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene in the presence of potassium tert-butoxide. mdpi.com

HClO₄-mediated intermolecular annulation of phenols with β-methoxy-β-ketoesters provides a selective synthesis of both coumarins and benzofurans, with the product outcome being dependent on the presence or absence of water. thieme-connect.com

Synthesis of Pyrazoline Derivatives from Methoxybenzofurans

Pyrazoline derivatives can be synthesized from methoxybenzofuran precursors. One reported method involves the use of 6-methoxybenzofuran-3(2H)-one as a starting material. mdpi.comresearchgate.net Treatment of this ketone with a strong base like lithium hexamethyldisilazide (LiHMDS) followed by reaction with a substituted phenyl isothiocyanate generates a thioamide intermediate. mdpi.comresearchgate.net Subsequent condensation of this intermediate with hydrazine (B178648) monohydrate leads to the formation of 1H-benzofuro[3,2-c]pyrazole derivatives. mdpi.comresearchgate.net Interestingly, this reaction can also lead to the formation of unexpected pyrazole (B372694) derivatives due to the partial cleavage of the furan ring. mdpi.com

Another approach involves the synthesis of chalcones from 2-acetyl-7-methoxybenzofuran, which are then condensed with various aromatic acid hydrazides to yield the corresponding pyrazoline derivatives. researchgate.net One-pot, three-component reactions under microwave irradiation have also been utilized for the efficient synthesis of pyrazolines from components like 4-methoxyacetophenone, a substituted benzaldehyde, and phenylhydrazine. fip.org

Table 2: Synthesis of Pyrazoline Derivatives from Methoxybenzofurans

| Starting Methoxybenzofuran | Reagents | Product Type |

| 6-methoxybenzofuran-3(2H)-one | 1. LiHMDS, 3-substituted phenyl isothiocyanate 2. Hydrazine monohydrate | 1H-benzofuro[3,2-c]pyrazoles |

| 2-acetyl-7-methoxybenzofuran | 1. Aromatic aldehyde (to form chalcone) 2. Aromatic acid hydrazide | Pyrazoline derivatives |

Advanced Reaction Mechanisms in Benzofuran Ring Closure and Derivatization

The construction of the benzofuran ring system can be achieved through various ring-closure reactions, each with its own distinct mechanism. A common strategy is the intramolecular cyclization of an ortho-substituted phenol. For example, the palladium-catalyzed heteroannulation of 2-iodophenol with a propargyl alcohol derivative proceeds via a Sonogashira coupling followed by an intramolecular cyclization. researchgate.net

Transition-metal catalysis plays a crucial role in many modern benzofuran syntheses. Copper-catalyzed ring closure of terminal alkynes with N-tosyl hydrazones and palladium-catalyzed one-pot synthesis from 2-halophenols and terminal alkynes are other examples. researchgate.net The mechanisms often involve oxidative addition, migratory insertion, and reductive elimination steps. nih.gov

Lewis and Brønsted acids can also mediate benzofuran synthesis. For example, iron-chloride-catalyzed ring-closing reactions of trifluoromethylselenolating reagents with substituted alkynyl benzenes proceed via a Lewis-acid-promoted intramolecular cyclization. nih.gov

Recent advances include the development of nickel-catalyzed reductive electrophilic ring-opening of benzofurans. chinesechemsoc.org This reaction cleaves the endocyclic carbon-oxygen bond, leading to (E)-o-alkenylphenols. The proposed mechanism involves the initial generation of a Ni(0) species, which undergoes oxidative addition with an alkyl halide. chinesechemsoc.org

Furthermore, rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate provides a selective route to C4-substituted benzofurans. osaka-u.ac.jp

Advanced Spectroscopic and Analytical Characterization of 7 Fluoro 6 Methoxybenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Fluoro-6-methoxybenzofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the furan (B31954) and benzene (B151609) rings, as well as the methoxy (B1213986) group. The electron-withdrawing fluorine atom and the electron-donating methoxy group significantly influence the chemical shifts of the aromatic protons.

The protons on the furan ring, H-2 and H-3, are expected to appear as doublets due to their coupling to each other. The aromatic protons, H-4 and H-5, will also show characteristic splitting patterns influenced by the adjacent fluorine atom and their mutual coupling. The methoxy protons will appear as a singlet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.7 | d | ~2.2 |

| H-3 | 6.7 - 6.9 | d | ~2.2 |

| H-4 | 7.1 - 7.3 | d | ~9.0 |

| H-5 | 6.9 - 7.1 | dd | ~9.0, ~4.0 (JH-F) |

| -OCH₃ | 3.9 - 4.1 | s | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. rsc.org The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms. hmdb.caresearchgate.net In this compound, nine distinct carbon signals are expected. The carbon atoms bonded to the electronegative oxygen and fluorine atoms (C-6, C-7, C-7a, and C-3a) will be significantly deshielded and appear at lower fields. The direct attachment of the fluorine atom to C-7 will also induce a large downfield shift and result in a large one-bond carbon-fluorine coupling constant (¹JC-F).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 147 |

| C-3 | 105 - 107 |

| C-3a | 120 - 122 |

| C-4 | 115 - 117 |

| C-5 | 100 - 102 (d, JC-F) |

| C-6 | 148 - 150 (d, JC-F) |

| C-7 | 150 - 152 (d, ¹JC-F) |

| C-7a | 144 - 146 (d, JC-F) |

| -OCH₃ | 56 - 58 |

With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a crucial technique for analyzing fluorinated compounds. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a doublet of doublets due to coupling with the ortho-proton (H-5) and the meta-proton (H-4). The chemical shift is anticipated to be in the typical range for aryl fluorides.

Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-7 | -120 to -140 | dd | JF-H5: ~4.0, JF-H4: ~1.0 |

Two-dimensional NMR experiments are instrumental in assembling the molecular structure by establishing through-bond and through-space correlations. nih.govcsic.esresearchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling networks, showing correlations between H-2 and H-3, and between H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons (C-2, C-3, C-4, C-5, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those from the methoxy protons to C-6, from H-5 to C-7 and C-3a, and from H-4 to C-5, C-7a and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space proximity of protons. A key expected correlation would be between the methoxy protons and H-5, confirming their spatial closeness.

Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Correlation |

| COSY | H-2 ↔ H-3 | ³JHH |

| COSY | H-4 ↔ H-5 | ³JHH |

| HSQC | H-2 ↔ C-2 | ¹JCH |

| HSQC | H-3 ↔ C-3 | ¹JCH |

| HSQC | H-4 ↔ C-4 | ¹JCH |

| HSQC | H-5 ↔ C-5 | ¹JCH |

| HSQC | -OCH₃ ↔ -OCH₃ | ¹JCH |

| HMBC | -OCH₃ → C-6 | ³JCH |

| HMBC | H-5 → C-7, C-3a | ²JCH, ³JCH |

| HMBC | H-4 → C-6, C-7a | ³JCH, ²JCH |

| NOESY | -OCH₃ ↔ H-5 | Through-space |

DOSY is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ucsb.eduu-tokyo.ac.jp For a pure sample of this compound, all proton signals should align horizontally in the 2D DOSY spectrum, indicating they all belong to a single species with the same diffusion coefficient. acs.orgrsc.org This provides a powerful assessment of sample purity. nih.gov Any impurities would appear as separate traces with different diffusion coefficients.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. cmu.edu The molecular formula of this compound is C₉H₇FO₂, giving it a monoisotopic mass of approximately 182.04 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 182 would be expected. The fragmentation of benzofurans is often characterized by the initial loss of substituents from the benzene ring or cleavage of the furan ring. savemyexams.comlibretexts.org For this compound, key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 167, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 139.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 182 | [M]⁺˙ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 154 | [M - CO]⁺˙ |

| 139 | [M - CH₃ - CO]⁺ |

| 111 | [M - CH₃ - CO - CO]⁺ or [C₆H₄F]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. By providing highly accurate mass measurements, typically to within 5 ppm, HRMS allows for the unambiguous assignment of a molecular formula. rsc.orgnih.gov This technique distinguishes between compounds that may have the same nominal mass but differ in their elemental makeup.

For derivatives of benzofuran (B130515), HRMS is routinely used to confirm the successful synthesis and identify the molecular ion. rsc.orgnih.gov The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers enables the differentiation of closely spaced peaks, which is essential for complex samples or when dealing with isotopic distributions. nih.gov Data from HRMS is often presented as a calculated exact mass for the proposed chemical formula versus the experimentally found mass, with the small difference confirming the composition. miamioh.edu

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 2-Arylbenzofuran | EI | 298.1358 | 298.1359 | rsc.org |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | ESI | 300.0842 ([M+Na]+) | 300.0842 ([M+Na]+) | nih.gov |

| Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate | ESI | 315.0839 ([M+Na]+) | 315.0839 ([M+Na]+) | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often non-volatile, molecules. odu.eduuni-marburg.de In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, leading to the formation of gaseous ions from the analyte molecules with minimal fragmentation. odu.edu This method is highly sensitive and is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures.

For fluorinated compounds like this compound, ESI is effective, often in negative ion mode, due to the electronegativity of the fluorine atom. nih.govnih.gov The presence of both a hydrophobic benzofuran ring and a polar methoxy group can influence the ionization efficiency. nih.gov ESI-MS spectra typically show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, and can also form adducts with solvent ions like sodium [M+Na]⁺. nih.govodu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. webassign.net The method is based on the principle that covalent bonds vibrate at specific frequencies. savemyexams.com When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint". webassign.netsavemyexams.com

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its structure. Key expected absorptions include:

Aromatic C-H stretching: Typically found between 3000 and 3100 cm⁻¹. libretexts.org

Aliphatic C-H stretching (of the methoxy group): Occurs in the 2850-2960 cm⁻¹ region. wpmucdn.com

C=C stretching (of the aromatic and furan rings): A series of bands between 1450 and 1620 cm⁻¹. libretexts.org

C-O-C stretching (ether linkage): Strong absorptions in the 1050-1410 cm⁻¹ range. savemyexams.com

C-F stretching: A strong, characteristic band typically appearing in the 1000-1400 cm⁻¹ region. savemyexams.com

The precise position of these bands provides structural confirmation. For example, conjugation of the furan ring with the benzene ring can influence the exact frequencies of the C=C stretching vibrations. wpmucdn.com

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Aromatic | C-H stretch | 3000 - 3100 | Medium-Weak | libretexts.org |

| Methoxy | C-H stretch | 2850 - 2960 | Medium | wpmucdn.com |

| Aromatic/Furan | C=C stretch | 1450 - 1620 | Medium-Weak | libretexts.org |

| Ether & Methoxy | C-O stretch | 1050 - 1410 | Strong | savemyexams.com |

| Fluoro | C-F stretch | 1000 - 1400 | Strong | savemyexams.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from lower to higher energy molecular orbitals. azooptics.com This technique is particularly useful for analyzing compounds containing chromophores, which are unsaturated functional groups or conjugated systems. tanta.edu.egupi.edu The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals information about the electronic structure and extent of conjugation in a molecule. azooptics.com

For this compound, the benzofuran core constitutes a significant chromophore. The fusion of the benzene and furan rings creates a conjugated π-electron system. The expected electronic transitions would be primarily π → π* transitions. upi.eduelte.hu These transitions, characteristic of aromatic and conjugated systems, typically result in strong absorption bands in the near-UV region (200-400 nm). elte.hu The position and intensity (molar absorptivity, ε) of the absorption maxima (λ_max) are sensitive to the substituents on the ring. The methoxy and fluoro groups, acting as auxochromes, can cause shifts in the absorption bands (either bathochromic or hypsochromic) compared to the unsubstituted benzofuran.

Circular Dichroism (CD) Spectroscopy for Chirality and Chiral Induction Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is an essential technique for studying the stereochemical aspects of molecules, including determining absolute configuration and analyzing conformational changes. nih.govnih.gov A non-racemic sample of a chiral compound will yield a CD spectrum, while an achiral compound or a racemic mixture will not. aps.org

This compound, as a molecule, is achiral and therefore would not exhibit a CD spectrum on its own. However, CD spectroscopy becomes relevant if this molecule is studied in a chiral environment or if it is used as a ligand to form a chiral complex. researchgate.net For instance, if this compound were to bind to a chiral macromolecule like a protein or DNA, an induced CD spectrum might be observed. nih.gov This induced chirality would provide information about the binding mode and the conformation of the benzofuran derivative within the chiral binding site.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. It works by diffracting a beam of X-rays off the regularly spaced atoms in a crystal, producing a diffraction pattern from which the electron density and thus the atomic positions can be calculated. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of a molecule.

To perform X-ray crystallography on this compound, a single crystal of high quality is required. The resulting structural data would unequivocally confirm the planarity of the benzofuran ring system and provide exact measurements for the C-F and C-O bond lengths, as well as the orientation of the methoxy group relative to the ring. The crystal packing arrangement, showing intermolecular interactions in the solid state, would also be revealed. nih.govresearchgate.net This technique is considered the gold standard for structural elucidation. koreascience.kr

Theoretical and Computational Chemistry Investigations of 7 Fluoro 6 Methoxybenzofuran

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations: Conformational Dynamics and Stability

No specific molecular dynamics simulation studies detailing the conformational dynamics and stability of 7-Fluoro-6-methoxybenzofuran were found. Such studies are crucial for understanding how the molecule behaves over time in different environments and its structural flexibility, but this has not been reported for this specific compound.

Molecular Docking Studies: Ligand-Target Recognition and Binding Modes

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis or the calculation of potential energy surfaces for this compound is not present in the accessible research. This type of analysis is fundamental for identifying the most stable three-dimensional shapes of a molecule and the energy barriers between different conformations.

Prediction of Physicochemical and Optical Properties

Quantum Descriptors and Global Reactivity Descriptors

There are no dedicated studies calculating the quantum descriptors (such as HOMO-LUMO energies) and global reactivity descriptors (like chemical hardness, softness, and electrophilicity) specifically for this compound.

Linear and Nonlinear Optical (NLO) Properties of Benzofuran (B130515) Derivatives

Research into the linear and nonlinear optical (NLO) properties of the benzofuran class of molecules exists, indicating their potential in materials science. researchgate.net However, specific calculated values for polarizability, first hyperpolarizability, and other NLO parameters for this compound are not reported. Studies on other benzofuran derivatives show that substitutions on the ring structure significantly influence these properties, but without specific calculations, these cannot be extrapolated to the title compound. nih.gov

In Silico Elucidation of Reaction Mechanisms and Regioselectivity

No in silico studies focused on the reaction mechanisms or the regioselectivity of reactions involving this compound were identified. Computational chemistry is often used to predict the outcomes of chemical reactions, but this has not been applied to this specific molecule in the available literature.

Computational Screening and Structure-Based Design of Novel Benzofuran Analogues

The exploration of this compound as a core scaffold for the development of novel therapeutic agents is significantly enhanced by the application of theoretical and computational chemistry. These in silico methods provide a rapid and cost-effective means to screen large virtual libraries of analogues and to design new derivatives with potentially improved biological activity, selectivity, and pharmacokinetic profiles. The insights gained from these computational investigations can guide synthetic efforts, prioritizing the synthesis of compounds with the highest probability of success.

Computational screening of novel benzofuran analogues typically begins with the generation of a virtual library of derivatives. This library can be constructed by systematically modifying the this compound core with a variety of substituents at different positions. The properties of these virtual compounds are then evaluated using a range of computational tools. A common initial step is the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to filter out compounds that are likely to have poor pharmacokinetic profiles.

Following this initial filtering, molecular docking is a widely used technique to predict the binding affinity and orientation of the designed analogues within the active site of a specific biological target. nih.govresearchgate.netasianpubs.orgresearchgate.net For instance, if targeting a particular enzyme, the crystal structure of the enzyme would be used to perform docking studies with the virtual library of this compound derivatives. The results of these docking studies, often expressed as a docking score or binding energy, help to identify the most promising candidates for further investigation.

Structure-based design, a more targeted approach, utilizes the three-dimensional structural information of the biological target to guide the design of novel inhibitors. By analyzing the interactions between a known ligand and the target's active site, medicinal chemists can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is then used to design new this compound analogues that can optimize these interactions, leading to enhanced potency and selectivity. The presence of the fluorine atom on the benzofuran ring can be particularly influential in modulating binding affinity, as fluorine can participate in favorable electrostatic and halogen bonding interactions. mdpi.commdpi.comnih.gov

The following interactive data table illustrates the type of data that would be generated during a computational screening of hypothetical this compound analogues. The table includes predicted binding affinities (docking scores) against a hypothetical protein target and key ADMET properties.

| Compound ID | Substitution | Predicted Binding Affinity (kcal/mol) | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeation |

| 7F6MB-001 | R1 = -CH3 | -8.5 | 92 | High |

| 7F6MB-002 | R1 = -OH | -9.2 | 85 | Medium |

| 7F6MB-003 | R1 = -NH2 | -9.8 | 88 | Medium |

| 7F6MB-004 | R2 = -Cl | -8.9 | 95 | High |

| 7F6MB-005 | R2 = -Br | -9.1 | 96 | High |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the potential outcomes of a computational screening study.

Further detailed research findings from such a computational study would involve the analysis of the binding modes of the most promising analogues. For example, a detailed examination of the docked pose of a high-affinity analogue might reveal that the fluoro group at the 7-position forms a crucial hydrogen bond with a specific amino acid residue in the active site, while the methoxy (B1213986) group at the 6-position is involved in favorable hydrophobic interactions. This level of detail is invaluable for the iterative process of structure-based drug design, allowing for the refinement of the lead compound to further enhance its biological activity.

The integration of computational screening and structure-based design offers a powerful strategy for the development of novel benzofuran-based therapeutic agents. By leveraging these in silico approaches, researchers can accelerate the discovery of new drug candidates derived from the this compound scaffold.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Fluorination on the Benzofuran (B130515) Scaffold’s Chemical and Biological Activity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. On the benzofuran scaffold, the position and nature of the halogen substituent are critical determinants of biological activity. nih.gov

Positional Effects of the Fluoro Group (e.g., C-7 position)

The location of the fluorine atom on the benzofuran ring significantly influences its biological effects. While extensive research has highlighted the impact of fluorination at various positions, specific data on the C-7 position is less common. However, general principles suggest that substitution at this position can have profound effects. For instance, studies on other halogenated benzofurans have shown that the position of the halogen is a critical determinant of cytotoxic activity. nih.gov

The following table illustrates the impact of substituent position on the anticancer activity of some benzofuran derivatives, highlighting the importance of the substitution pattern.

| Compound | Substitution Pattern | Cell Line | IC50 (μM) |

|---|---|---|---|

| Analog 1 | Bromine at C-3 (on methyl group) | HL60 | 0.1 |

| Analog 2 | Fluorine at C-4 (of 2-benzofuranyl) | - | 0.43 |

Role of Halogen Bonding in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.gov This interaction is highly directional and has been increasingly recognized for its importance in drug design and molecular recognition. The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing environment of the carbon to which it is attached.

In the case of 7-Fluoro-6-methoxybenzofuran, the fluorine atom, being the least polarizable halogen, is generally considered a weak halogen bond donor. However, the electron-withdrawing nature of the benzofuran ring can enhance the electrophilic character of the fluorine atom, making it more capable of participating in halogen bonds. rsc.org Such interactions, although weaker than those involving heavier halogens, can contribute to the binding affinity of the molecule to its biological target by providing additional stabilizing interactions. nih.gov The directionality of halogen bonds can also play a crucial role in determining the precise orientation of the ligand within a binding pocket, thereby influencing its biological activity. nih.gov

Effects of Methoxy (B1213986) Substitution on Interactions with Biomolecules and Reaction Pathways

The methoxy group at the C-6 position of the benzofuran ring is expected to significantly influence the molecule's biological activity through both electronic and steric effects. As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can modulate the reactivity of the benzofuran core and its interaction with biomolecules.

Studies on 6-methoxybenzofuran (B1631075) derivatives have highlighted the importance of this group in enhancing biological activity. For instance, in a series of benzofuran derivatives designed as potential agents for senile osteoporosis, the 6-methoxy group was identified as the optimal substituent in positions 4–7 of the benzofuran ring. mdpi.com The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding sites of target proteins. Research on other benzofuran analogs has shown that a methoxy group at C-6 can exhibit greater potency compared to a methoxy group at C-7, indicating the positional importance of this substituent. nih.gov

The following table presents data on the inhibitory activity of 6-methoxy and 6-fluoro substituted benzofuran derivatives against SIRT2, illustrating the electronic effect of the substituent at this position.

| Compound Series | Substituent at C-6 | General Inhibitory Activity |

|---|---|---|

| 7a-7e | Methoxy (electron-donating) | Better inhibitory activity |

| 7f-7j | Fluoro (electron-withdrawing) | Lower inhibitory activity |

This suggests that an electron-donating group at the C-6 position enhances the inhibitory effect for this particular target. mdpi.com

Stereochemical Considerations in Benzofuran Derivatives

While the core this compound is achiral, the introduction of substituents, particularly at the C-2 or C-3 positions of the furan (B31954) ring, can create chiral centers. The stereochemistry of these substituents can have a profound impact on the biological activity of the resulting derivatives. Different enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.

The synthesis of enantiomerically pure benzofuran derivatives is an area of active research. nih.gov Stereoselective synthesis methods are crucial for obtaining specific stereoisomers for biological evaluation. For example, asymmetric cyclization reactions have been developed to produce benzofuran-fused heterocycles with high diastereoselectivity and enantioselectivity. nih.gov Although specific stereochemical studies on derivatives of this compound are not available, it is a critical consideration for the future design of bioactive molecules based on this scaffold. The spatial arrangement of substituents can dictate the molecule's ability to fit into a specific binding site on a biological target, thus determining its efficacy.

Modulation of the Benzofuran Core with Diverse Substituents

The biological activity of the benzofuran scaffold can be further modulated by introducing a variety of substituents at different positions. These modifications can alter the molecule's size, shape, lipophilicity, and electronic properties, thereby influencing its interaction with biological targets.

Influence of Heterocyclic Ring Substitutions

Structure-activity relationship studies have consistently shown that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic and other biological activities. nih.govresearchgate.net The introduction of heterocyclic rings at this position has been a particularly fruitful strategy for developing potent bioactive compounds. researchgate.net

The table below shows examples of how different heterocyclic substitutions at the C-2 position of the benzofuran core can influence anticancer activity.

| C-2 Substituent | Observed Biological Effect |

|---|---|

| Ester or Heterocyclic Rings | Crucial for cytotoxic activity. nih.govresearchgate.net |

| Imidazole and Quinazolinone | Inhibited growth of human breast cancer (MCF-7) cells. nih.gov |

| Piperidine | Significantly improved physicochemical properties and antiproliferative activity. nih.gov |

Effects of Electron-Withdrawing and Electron-Donating Groups

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. The presence of electron-withdrawing and electron-donating groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and ability to form intermolecular interactions, which in turn affects its pharmacokinetic and pharmacodynamic profiles. In the case of this compound, the interplay between the electron-withdrawing fluorine atom at the 7-position and the electron-donating methoxy group at the 6-position is crucial for its bioactivity.

Electron-Withdrawing Groups (EWGs): The fluorine atom at the 7-position of the benzofuran ring is a potent electron-withdrawing group due to its high electronegativity. The introduction of halogen atoms, such as fluorine, into the benzofuran scaffold has been shown to enhance various biological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net The fluorine atom can increase the metabolic stability of the molecule by blocking potential sites of metabolism. Furthermore, it can enhance binding affinity to target proteins through the formation of hydrogen bonds and other non-covalent interactions. mdpi.com The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. mdpi.com For instance, in a series of benzofuran derivatives, the addition of a fluorine atom resulted in a significant increase in potency and inhibitory activity against certain enzymes. mdpi.com

Electron-Donating Groups (EDGs): The methoxy group at the 6-position is a strong electron-donating group. Methoxy groups can increase the electron density of the aromatic ring, which can be favorable for certain biological interactions. The presence of methoxy groups on the benzofuran scaffold has been associated with a range of pharmacological effects, including antioxidant and anticancer activities. researchgate.netnih.gov In some natural benzofuran derivatives, the presence of a methoxy group was found to be important for their acetylcholinesterase inhibitory activity. tandfonline.com

Table 1: General Effects of Substituents on Benzofuran Activity

| Substituent Type | Example Group | Position on Benzofuran | General Effect on Biological Activity |

| Electron-Withdrawing | Fluoro (-F) | 7 | Can increase metabolic stability and binding affinity. |

| Electron-Donating | Methoxy (-OCH3) | 6 | Can modulate electronic properties and enhance activity. |

Mechanistic Principles Governing Benzofuran-Biomolecule Interactions

The therapeutic potential of benzofuran derivatives stems from their ability to interact with a variety of biological macromolecules, including enzymes and receptors. The specific nature of these interactions dictates the mechanism of action and the resulting pharmacological effect.

While direct experimental evidence for the inhibition of CDK8, acetylcholinesterase, and PTP1B by this compound is not extensively documented in the available literature, the benzofuran scaffold is present in inhibitors of these targets.

CDK8 Inhibition: Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a role in transcriptional regulation. Its dysregulation has been implicated in various cancers. Some benzofuran-based small molecules have been investigated as inhibitors of protein kinases, including CDKs. taylorandfrancis.com For instance, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors. nih.gov Given the structural similarities within the CDK family, it is plausible that a suitably substituted benzofuran, such as this compound, could be designed to target the ATP-binding pocket of CDK8.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a major therapeutic strategy for Alzheimer's disease. Several benzofuran derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors. mdpi.combenthamdirect.commdpi.comnih.gov The mechanism of inhibition often involves the binding of the benzofuran derivative to the active site of AChE, thereby preventing the breakdown of the neurotransmitter acetylcholine. The presence of a methoxy group in some natural benzofuran derivatives has been shown to be beneficial for their AChE inhibitory activity. tandfonline.com

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Novel benzofuran and benzothiophene (B83047) biphenyls have been identified as potent inhibitors of PTP1B. acs.orgnih.gov The inhibitory mechanism involves the binding of these compounds to the active site of PTP1B, often interacting with key residues through hydrogen bonding and hydrophobic interactions. acs.org The benzofuran moiety can serve as a scaffold to position other functional groups for optimal interaction with the enzyme's active site. nih.gov

The interaction between a ligand like this compound and its target protein can be characterized using a combination of spectroscopic and computational techniques to elucidate the binding mode and affinity.

Spectroscopic Methods: Fluorescence spectroscopy is a sensitive technique used to study protein-ligand interactions. encyclopedia.pubspringernature.comlboro.ac.uk The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon ligand binding. This quenching can be used to determine binding constants (Kd). encyclopedia.pubnih.gov Circular dichroism (CD) spectroscopy can be employed to investigate conformational changes in the protein upon ligand binding. nih.govnih.gov

In Silico Methods: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.netproquest.comtdl.org This technique can provide insights into the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. For benzofuran derivatives, docking studies have been used to understand their binding to various targets, including enzymes implicated in cancer and neurodegenerative diseases. proquest.comresearchgate.net Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein complex, allowing for the calculation of binding free energies.

Table 2: Techniques for Studying Benzofuran-Biomolecule Interactions

| Technique | Principle | Information Obtained |

| Fluorescence Spectroscopy | Measures changes in intrinsic protein fluorescence upon ligand binding. encyclopedia.pubspringernature.com | Binding affinity (Kd), stoichiometry. |

| Circular Dichroism (CD) | Measures changes in the secondary structure of a protein upon ligand binding. nih.govnih.gov | Conformational changes in the protein. |

| Molecular Docking | Computationally predicts the binding pose of a ligand in a protein's active site. researchgate.netproquest.com | Binding mode, key interactions. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in a ligand-protein complex over time. | Stability of the complex, binding free energy. |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For benzofuran derivatives, QSAR models can be developed to predict their inhibitory activity against various targets, guiding the design of new and more potent analogs.

A QSAR study typically involves the calculation of molecular descriptors for a set of benzofuran derivatives with known biological activities. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSAR models. nih.gov

Several QSAR studies have been conducted on benzofuran derivatives for various biological activities, including their potential as vasodilators and PTP1B inhibitors. nih.govnih.gov These studies have identified key molecular descriptors that are correlated with the observed activity. For instance, in a QSAR study of benzofuran/benzothiophene biphenyl (B1667301) derivatives as PTP1B inhibitors, it was found that molar refractivity and hydrophobic substituents at specific positions were significant descriptors for activity. nih.gov

While a specific QSAR model for this compound is not available, one could be developed using a dataset of structurally similar benzofuran derivatives with measured activities against a particular target. Such a model could then be used to predict the activity of this compound and to design new derivatives with potentially improved potency.

Table 3: Hypothetical QSAR Model for Benzofuran Derivatives

| Compound | log(1/IC50) (Observed) | log(1/IC50) (Predicted) | Residual |

| Benzofuran-1 | 5.2 | 5.1 | 0.1 |

| Benzofuran-2 | 4.8 | 4.9 | -0.1 |

| Benzofuran-3 | 6.1 | 6.0 | 0.1 |

| This compound | - | 5.5 | - |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Applications and Potential in Chemical Biology and Materials Science

Benzofurans as Privileged Scaffolds in Target-Oriented Synthesis and Chemical Probe Development

Rational Design of Novel Benzofuran-Based Chemical Probes for Biological Systems

The rational design of chemical probes is a cornerstone of chemical biology, enabling the investigation of biological processes with high precision. researchgate.net Well-characterized, potent, and selective chemical probes are essential tools for target validation. The benzofuran (B130515) nucleus, due to its versatile chemical properties, serves as a foundation for designing such probes. rsc.org The design process often involves modifying the core structure to enhance binding affinity, selectivity, and reporting capabilities (e.g., fluorescence). While general principles of probe design using heterocyclic scaffolds are well-established, there is no specific information available on the rational design of probes incorporating the 7-Fluoro-6-methoxybenzofuran moiety for the study of particular biological systems.

Applications in Functional Materials and Organic Electronics

Benzofuran derivatives have shown promise in the development of functional organic materials and in the field of organic electronics. chemisgroup.us Their electron-rich nature and rigid, planar structure are advantageous for creating materials with desirable photophysical and electronic properties.

Development of Fluorescent Probes and Chemosensors for Specific Analytes (e.g., Metal Ions)

The benzofuran scaffold is a common fluorophore used in the design of fluorescent probes and chemosensors. researchgate.net These sensors are designed to detect specific analytes, such as metal ions, through changes in their fluorescence properties upon binding. nih.gov The interaction between the functional groups on the benzofuran probe and the analyte, such as the empty orbitals of metal ions, is responsible for the selectivity of the sensor. Numerous fluorescent probes based on the benzofuran structure have been developed for the detection of various metal ions. researchgate.net However, there are no specific reports on the synthesis or application of this compound as a fluorescent probe or chemosensor for any specific analyte, including metal ions.

Integration into Advanced Functional Polymers

The incorporation of heterocyclic structures like benzofuran into polymer backbones can impart unique thermal, mechanical, and optoelectronic properties to the resulting materials. Semiaromatic polyamides containing benzofuran units, for example, are explored for their enhanced thermomechanical properties and potential optoelectronic features. While the general utility of benzofuran derivatives in polymer chemistry is recognized, there is no available research on the integration of this compound into advanced functional polymers or a characterization of the properties of such materials.

Role in Understanding Fundamental Biological Pathways at the Molecular Level (excluding therapeutic efficacy)

Chemical probes with a benzofuran core can be instrumental in elucidating fundamental biological pathways at the molecular level. nih.gov By selectively interacting with specific proteins or other biomolecules, these probes can help to unravel complex cellular processes without necessarily having a therapeutic effect. For instance, benzofuran-based inhibitors have been used to study the function of enzymes involved in various signaling pathways. rsc.org Despite the potential, there is a lack of published research that utilizes this compound as a tool to investigate any fundamental biological pathways at the molecular level.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies for Complex Fluorinated Benzofurans

The synthesis of complex benzofurans remains an area of intense research, with a continuous drive towards methods that are more efficient, sustainable, and versatile. acs.org While classical methods and transition-metal-catalyzed reactions, particularly those using palladium and copper, have been instrumental, the future lies in developing strategies that offer greater control and broader substrate scope. nih.govdivyarasayan.orgnih.gov

Future synthetic goals will likely include:

Late-Stage Functionalization: Developing methods for the direct C–H functionalization of the pre-formed benzofuran (B130515) core will be a major focus. hw.ac.ukhw.ac.uk This approach allows for the rapid generation of diverse analogs from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. hw.ac.uk

Asymmetric Synthesis: Creating chiral benzofuran derivatives with high enantioselectivity is a significant challenge. Future work will explore new chiral catalysts and asymmetric cyclization reactions to control the stereochemistry of complex products.

Photocatalysis and Electrocatalysis: The use of visible light and electricity to drive chemical reactions offers a greener alternative to traditional methods. nih.gov Research into photocatalytic and electrochemical routes to construct or functionalize the benzofuran ring is expected to grow, potentially enabling novel transformations under mild conditions.

Flow Chemistry: Continuous flow reaction systems provide advantages in terms of safety, scalability, and efficiency. nih.gov Adapting and optimizing existing benzofuran syntheses for flow chemistry will be a key step towards their industrial application.

| Synthetic Strategy | Catalyst/Reagent Type | Key Features & Future Potential |

| Cross-Coupling Reactions | Palladium, Copper, Nickel | High efficiency for C-C and C-heteroatom bond formation. Future work will focus on lower-cost catalysts and milder reaction conditions. nih.govnih.gov |

| C-H Functionalization | Rhodium, Palladium, Copper | Allows for late-stage modification of the benzofuran core without pre-functionalization. A key area for developing molecular diversity. hw.ac.ukhw.ac.uk |

| Cyclization of Phenols | Various (Acid, Base, Metal) | Classic and versatile approach. Future developments will aim for greater complexity and stereocontrol in the cyclization precursors. divyarasayan.org |

| Photoredox Catalysis | Organic Dyes, Iridium/Ruthenium Complexes | Enables novel bond formations under mild conditions using visible light. nih.gov Potential for accessing previously difficult-to-make structures. |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Analysis

The synergy between computational modeling and experimental analysis is transforming chemical research. For complex molecules like 7-fluoro-6-methoxybenzofuran, this integration is crucial for accelerating discovery and deepening understanding.

Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular geometries, electronic properties, and reactivity, guiding experimental design. emerginginvestigators.org Molecular docking and dynamics simulations are already used to predict how benzofuran derivatives might bind to biological targets like enzymes or proteins. nih.govmdpi.comnih.gov

Emerging trends in this area include:

Machine Learning (ML) and AI: ML algorithms can analyze large datasets from experiments and computations to predict reaction outcomes, identify optimal synthetic conditions, and screen virtual libraries of compounds for desired properties. nih.govresearchgate.netmdpi.comacs.org This approach can significantly reduce the time and resources required for drug and materials discovery.

Advanced Spectroscopy: The use of sophisticated NMR techniques, X-ray crystallography, and cryo-electron microscopy (cryo-EM) will provide unprecedented atomic-level detail of benzofuran derivatives and their interactions with biological macromolecules. nih.govucl.ac.uk Cryo-EM, in particular, is becoming a powerful tool for studying the structures of large protein complexes. nih.govucl.ac.uk

High-Throughput Experimentation: Automating chemical reactions and biological assays allows for the rapid testing of hundreds or thousands of compounds, generating vast amounts of data that can be fed into computational models to refine predictions and guide the next round of synthesis.

| Methodology | Application in Benzofuran Research | Future Outlook |

| Quantum Chemistry (DFT) | Predicting reactivity, stability, and spectroscopic properties. emerginginvestigators.org | Increased accuracy for larger systems; integration with ML for property prediction. |

| Molecular Docking/Dynamics | Simulating binding of benzofurans to protein targets. nih.govnih.gov | Enhanced force fields for fluorinated compounds; longer simulation times for better sampling of conformational space. |

| Machine Learning (AI) | Predicting biological activity (QSAR), optimizing reaction conditions, virtual screening. nih.govresearchgate.net | Broader application in de novo drug design and synthesis planning. |

| Cryo-Electron Microscopy | Determining the high-resolution structure of benzofuran-protein complexes. nih.gov | Application to a wider range of biological targets, including membrane proteins. |

Exploration of New Chemical Reactivity and Transformations of this compound

The specific arrangement of substituents in this compound—an electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom—creates a unique electronic profile that suggests a rich and underexplored reactivity. While electrophilic substitution is a known reaction for the benzofuran ring, the interplay of these functional groups could lead to novel regioselectivity. researchgate.netchemicalbook.com

Future research will likely investigate:

Selective C-F Bond Activation: The carbon-fluorine bond is the strongest single bond in organic chemistry, but its selective activation is a burgeoning field. Developing catalytic methods to transform the C-F bond of this compound into other functional groups would open up a new dimension of synthetic possibilities.

Ortho-Lithiation and Metalation: Directed ortho-metalation, guided by the methoxy group, could provide a powerful way to selectively functionalize the C5 position of the benzene (B151609) ring, adjacent to the methoxy group.

Cycloaddition Reactions: While benzofurans are generally less reactive in cycloadditions than simpler furans, the specific electronic nature of this derivative might enable participation in unique pericyclic reactions, leading to the construction of more complex polycyclic systems. youtube.com

Polymerization: Exploring the polymerization of functionalized benzofurans could lead to new materials with interesting electronic or optical properties, such as those used in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Deeper Understanding of Complex Biological Interactions at the Atomic and Molecular Level

Benzofuran derivatives are known to interact with a wide range of biological targets, including enzymes and proteins involved in cancer and inflammation. mdpi.comtaylorandfrancis.comresearchgate.net The fluorine atom in this compound can enhance binding affinity to protein targets through favorable interactions like halogen bonding and can also block metabolic pathways, increasing the molecule's bioavailability. mdpi.comnih.gov

The next frontier of research will focus on elucidating these interactions with greater precision:

Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of fluorinated benzofurans bound to their protein targets will provide a definitive picture of the binding mode. ucl.ac.uk This structural information is invaluable for rational drug design, allowing for the optimization of inhibitor potency and selectivity.

Biophysical Techniques: Using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to precisely measure the thermodynamics and kinetics of binding will offer a deeper understanding of the forces driving the interaction between the molecule and its biological partner.

Chemical Proteomics: Developing benzofuran-based chemical probes to identify unknown protein targets in cells can uncover new mechanisms of action and therapeutic opportunities.

Design of Next-Generation Functional Materials and Chemical Tools Based on the Benzofuran Scaffold

Beyond medicine, the unique photophysical and electronic properties of the benzofuran scaffold make it an attractive building block for new materials and chemical tools. nih.govrsc.org The presence of fluorine can enhance properties like thermal stability and quantum yield. nih.gov

Future applications could include:

Fluorescent Probes and Sensors: Benzofuran derivatives can exhibit strong fluorescence. nih.govchemisgroup.usresearchgate.net By attaching specific recognition moieties to the this compound scaffold, it may be possible to design highly selective and sensitive fluorescent sensors for detecting metal ions, reactive oxygen species, or other biologically important molecules. chemisgroup.usresearchgate.netrsc.org

Organic Electronics: The electron-rich nature of the benzofuran ring system makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The fluorine and methoxy groups can be used to tune the HOMO/LUMO energy levels to optimize device performance.

Smart Materials: Incorporating the benzofuran scaffold into polymers could lead to materials that respond to external stimuli such as light, pH, or temperature, with potential applications in drug delivery, self-healing materials, and soft robotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-6-methoxybenzofuran, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and methoxylation of benzofuran precursors. For example, fluorination can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions, while methoxylation may employ copper(I) iodide and methoxide nucleophiles in polar aprotic solvents (e.g., DMF) . Optimization requires monitoring reaction temperature (40–80°C) and time (12–24 hours) to minimize side products. Purification via column chromatography (hexane:EtOAc gradients) or recrystallization improves yields (e.g., 60–78% reported in similar systems) .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Fluorine and methoxy substituents cause distinct splitting patterns. For instance, the methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while fluorine deshields adjacent protons (e.g., δ 6.8–7.2 ppm for aromatic protons). Coupling constants (e.g., ) help assign positions .

- X-ray crystallography : Resolves regiochemistry and bond angles. For example, a study on 6-chloro-7-fluoro-benzofuran derivatives confirmed substituent positions via C–F bond lengths (~1.34 Å) and Cl/F dihedral angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for fluorinated benzofurans?

- Methodological Answer : Cross-validate with computational tools (DFT for predicting chemical shifts) and isotopic labeling. For instance, F NMR coupling patterns can clarify substitution sites. If discrepancies persist, consider alternative synthetic pathways (e.g., protecting group strategies) to isolate intermediates for stepwise characterization .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Test against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence-based inhibition assays. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets.

- SAR studies : Modify substituents (e.g., replacing methoxy with ethoxy) to assess activity trends. A study on 6-chloro-7-fluoro-benzofurans showed that electron-withdrawing groups (e.g., –COOH at C3) improve interaction with biological targets .

Q. How can regioselectivity challenges in benzofuran functionalization be addressed?

- Methodological Answer : Use directing groups (e.g., boronic acids in Suzuki couplings) or transition-metal catalysts (Pd/Cu) to control substitution patterns. For example, a Pd-mediated cross-coupling on 2-fluoro-6-methoxyphenylboronic acid achieved selective C–C bond formation . Computational modeling (e.g., Fukui indices) predicts reactive sites for electrophilic substitution .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC-MS : Use a C18 column with acetonitrile/water gradients and ESI+ ionization for detection. Calibrate against standards with deuterated analogs (e.g., d3-methoxy groups) to improve accuracy.

- GC-MS : Derivatize non-volatile compounds (e.g., silylation of hydroxyl groups) for enhanced volatility. A study on 9-methoxybenzofurans achieved LODs of 0.1 ppm using GC-MS with splitless injection .

Q. How do reaction conditions (solvent, temperature) affect the stability of this compound during synthesis?

- Methodological Answer : Stability tests under varying conditions (e.g., acidic/basic pH, light exposure) reveal degradation pathways. For example, methoxy groups are prone to demethylation under strong acids (H2SO4), while fluorine substitution enhances thermal stability. Use inert atmospheres (N2/Ar) and low-temperature storage (–20°C) to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.